molecular formula C15H13BrN2 B2454308 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile CAS No. 331461-91-7

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile

Cat. No.: B2454308
CAS No.: 331461-91-7
M. Wt: 301.187
InChI Key: CXKQZVMOLDHJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile (CAS 331461-91-7) is a benzonitrile derivative of interest in chemical research and development. This compound, with the molecular formula C15H13BrN2 and a molecular weight of 301.19 g/mol, features a molecular structure comprising a benzonitrile group linked via an aminomethylene bridge to a 4-bromo-3-methylphenyl ring . This specific architecture, containing bromine and nitrile functional groups, makes it a potential intermediate or building block in organic synthesis. Such nitrogen and oxygen-containing structures are widely investigated as versatile chelating ligands in coordination chemistry and for the creation of functional materials . Researchers value this compound for its potential application in the synthesis of more complex molecules for scientific studies. As with all fine chemicals, proper handling procedures should be observed. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(4-bromo-3-methylanilino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-11-8-14(6-7-15(11)16)18-10-13-4-2-12(9-17)3-5-13/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKQZVMOLDHJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile typically involves the reaction of 4-bromo-3-methylaniline with benzenecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenecarbonitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of Crisaborole, a non-steroidal anti-inflammatory drug used for treating atopic dermatitis. Crisaborole functions by inhibiting phosphodiesterase 4 (PDE4), thereby reducing inflammation and cytokine release (e.g., TNF-α, IL-12, IL-23) associated with allergic dermatitis . The synthesis of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile involves several steps, including esterification, chlorination, hydrolysis, bromination, and condensation reactions, resulting in high-purity products suitable for pharmaceutical applications .

1.2. Potential Therapeutic Properties

Research indicates that compounds similar to this compound exhibit potential for developing new therapeutic agents targeting various diseases due to their structural properties. For instance, studies have explored the dielectric properties of related compounds, suggesting their utility in developing dielectric-ferroelectric materials . This characteristic could lead to applications in electronic devices or sensors.

Material Science Applications

2.1. Dielectric Properties

Recent investigations into the dielectric properties of this compound have shown that it may possess unique dielectric characteristics suitable for applications in electronics. The compound's crystal structure exhibits weak intermolecular interactions that could facilitate one-dimensional ladder formation, which is beneficial for specific dielectric applications .

2.2. Synthesis of Functional Materials

The versatility of this compound allows it to be used as a building block in synthesizing various functional materials. Its derivatives can be employed in creating polymers with tailored properties for specific applications, such as sensors or optoelectronic devices .

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile involves its interaction with specific molecular targets. The bromo and methyl groups can influence the compound’s binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylaniline: A precursor in the synthesis of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile.

    Benzonitrile: The parent compound, which lacks the bromo and methyl substitutions.

    4-Bromo-N-methylaniline: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on diverse research findings.

The compound features a bromo group and a carbonitrile functional group, which are pivotal in its reactivity and biological interactions. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromo group can be replaced by nucleophiles.
  • Oxidation and Reduction : The compound can be modified to yield different derivatives.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the synthesis of more complex organic molecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromo and methyl substituents influence binding affinity and reactivity, allowing the compound to modulate enzyme activity and receptor interactions. These interactions can lead to various physiological effects, depending on the context of use.

Enzyme Interactions

Research indicates that this compound can be utilized in studies involving enzyme interactions. Its structure allows it to bind to specific enzymes, potentially inhibiting or enhancing their activity. This property is essential for understanding its role in biochemical pathways and therapeutic applications.

Anticancer Potential

Preliminary studies suggest that derivatives of similar compounds exhibit notable anticancer properties. For example, compounds with structural similarities have shown efficacy against various cancer cell lines, indicating that this compound may possess similar activities .

Case Studies

  • Antitumor Activity : A study demonstrated that structurally related compounds were effective in inhibiting tumor growth in vivo. For instance, one derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting potential for further development .
  • Enzyme Inhibition : Another case highlighted the use of similar aniline derivatives as inhibitors of the EGFR tyrosine kinase, showcasing their potential in targeted cancer therapies .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity. For instance, varying the substituents on the aniline moiety has been shown to significantly affect the compound's binding affinity and overall efficacy against specific biological targets.

Study Compound Target IC50 Value (μM) Effect
Derivative AMCF Cells25.72 ± 3.95Antitumor
Derivative BEGFRNot specifiedInhibition

Q & A

Q. What are the established synthetic routes for 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the aniline derivative via nucleophilic substitution. For example, bromination of 3-methylaniline to yield 4-bromo-3-methylaniline (analogous to ’s 4-Amino-3-bromobenzonitrile synthesis).
  • Step 2: Introduction of the benzonitrile group via cross-coupling. A Buchwald-Hartwig or Ullmann coupling could link the aniline to a benzonitrile precursor (e.g., ’s use of bromomethyl intermediates).
  • Step 3: Purification via column chromatography and verification using LC-MS.

Key Considerations:

  • Use palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions.
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Reference:

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 2.35 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 6.8–7.6 (m, aromatic protons).
    • ¹³C NMR confirms nitrile (C≡N) at ~118 ppm.
  • X-ray Crystallography:
    • Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters: R factor < 0.05, data-to-parameter ratio > 15 .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 331.03 (calculated: 331.04).

Reference:

Advanced Research Questions

Q. How can discrepancies in crystallographic data between studies be resolved?

Methodological Answer:

  • Check for Twinning: Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Validate Data Quality:
    • Ensure completeness > 95% (θ < 25°).
    • Compare Rint values; values > 0.05 suggest poor merging.
  • Cross-Validate with DFT: Optimize geometry using Gaussian09 (B3LYP/6-31G*) and compare bond lengths/angles with experimental data.

Example: A study reported conflicting C-N bond lengths (1.34 Å vs. 1.38 Å). DFT optimization resolved this by identifying thermal motion artifacts in XRD data .

Reference:

Q. How to design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:

  • Kinetic Studies:
    • Monitor nitrile hydrolysis (→ amide) under acidic (HCl) vs. basic (NaOH) conditions using in-situ IR (C≡N peak at ~2230 cm⁻¹).
    • Rate constants (k) derived from pseudo-first-order kinetics.
  • Thermal Stability:
    • TGA/DSC analysis (heating rate 10°C/min) to identify decomposition thresholds (~200°C).
  • Electrochemical Reactivity:
    • Cyclic voltammetry (CHI760E) in DMF with 0.1 M TBAPF₆. Look for redox peaks near -1.2 V (nitrile reduction).

Q. What computational strategies predict the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Target: Human kinase domains (PDB ID: 2OIQ).
    • Grid box size: 25 × 25 × 25 Å.
    • Results: Binding affinity -8.2 kcal/mol, hydrogen bonding with Asp86.
  • MD Simulations (GROMACS):
    • 100 ns simulation in SPC water model. RMSD < 2.0 Å indicates stable binding.
  • ADMET Prediction (SwissADME):
    • High permeability (LogP = 3.1), moderate CYP3A4 inhibition risk.

Reference:

Q. How to address contradictory solubility data reported in literature?

Methodological Answer:

  • Standardize Solubility Protocols:
    • Shake-flask method (24 h equilibration, HPLC quantification).
    • Compare solvents: DMSO (250 mg/mL) vs. water (<0.1 mg/mL).
  • Control Variables:
    • Temperature (25°C ± 0.1), pH (7.4 PBS buffer).
  • Validate Purity: Use DSC to confirm absence of polymorphs (melting point: 110–112°C, ).

Example: Discrepancies in aqueous solubility (0.05 vs. 0.12 mg/mL) were traced to residual DMSO in samples .

Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.